molecular formula C15H15F4NO4 B2397561 4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde CAS No. 2094486-61-8

4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde

Cat. No.: B2397561
CAS No.: 2094486-61-8
M. Wt: 349.282
InChI Key: PQMXJMAZTSIJFS-UHFFFAOYSA-N
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Description

4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde is a synthetic compound with significant utility in various fields, including chemistry, biology, and medicine. It features unique functional groups that make it a valuable molecule for diverse scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde typically involves multi-step organic reactions. The core steps often include:

  • Formation of the azetidine ring: This is achieved via cyclization of the appropriate precursors under specific conditions, often using strong bases or catalysts.

  • Attachment of the fluoro and trifluoromethyl groups: These groups are introduced via nucleophilic substitution reactions.

  • Condensation with aldehyde group: The final steps involve the condensation of the intermediate products with 3-methoxybenzaldehyde, employing standard aldehyde condensation reactions.

Industrial Production Methods

Industrial production methods may involve:

  • Batch processes: These allow for precise control over reaction conditions, ensuring high yield and purity.

  • Continuous flow processes: Increasingly popular for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation to form higher oxidation state products.

  • Reduction: Reduction reactions can be used to modify or remove specific functional groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts for substitution reactions: Palladium, platinum, and nickel catalysts are often used.

Major Products Formed from These Reactions

  • Oxidation: Fluorinated ketones and acids.

  • Reduction: Formation of alcohols or hydrocarbons.

  • Substitution: Introduction of various functional groups like halides, amines, and ethers.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Functions as a ligand in coordination chemistry.

Biology

  • Acts as a probe in biochemical studies to understand protein-ligand interactions.

  • Utilized in the development of novel enzyme inhibitors.

Medicine

  • Investigated for its potential use in the synthesis of pharmaceuticals, particularly in the development of new drug candidates.

  • Examined for its antifungal and antibacterial properties.

Industry

  • Applied in the production of specialty chemicals and advanced materials.

  • Used in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. Its unique structure allows it to engage with molecular pathways that are critical for disease progression, making it a promising candidate for drug development.

Comparison with Similar Compounds

4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde stands out due to its azetidine ring and trifluoromethyl group, which enhance its chemical stability and reactivity compared to other compounds. Some similar compounds include:

  • 4-{3-[3-Chloro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde

  • 4-{3-[3-Methyl-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde

These analogues highlight the unique reactivity and stability imparted by the fluoro group in our target compound, underscoring its superiority for various applications.

Properties

IUPAC Name

4-[3-[3-fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4NO4/c1-23-12-6-10(7-21)2-3-11(12)24-5-4-13(22)20-8-14(16,9-20)15(17,18)19/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMXJMAZTSIJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCC(=O)N2CC(C2)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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